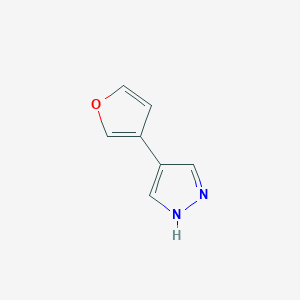

![molecular formula C16H14FN5O B6429913 5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide CAS No. 2034389-14-3](/img/structure/B6429913.png)

5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide” is a potent CSF-1R inhibitor with an IC 50 of 0.5 nM and a 120-fold selectivity over c-KIT, a closely related kinase family member . It has been classified as a type II tyrosine kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves a 2-step palladium catalyzed carbonylation reaction using trichlorophenyl formate . A Sonogashira reaction between arylbromide and trimethylsilylacetylene resulted in TMS-protected alkyne, which after deprotection, was reacted with fluoroethylazide in a copper catalyzed 1,3-dipolar cycloaddition (‘Click’ reaction) to obtain the final compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring system present in the structure . The structure also includes a fluorine atom and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a palladium catalyzed carbonylation reaction, a Sonogashira reaction, and a copper catalyzed 1,3-dipolar cycloaddition .科学研究应用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antiviral Activities

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound could potentially have antiviral properties, although specific studies would need to be conducted to confirm this.

Anti-Inflammatory Activities

Given the wide range of biological activities of indole derivatives , it’s possible that “5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide” could also have anti-inflammatory properties. However, specific research would be needed to confirm this.

Anticancer Activities

Indole derivatives have been found to possess anticancer activities . Therefore, it’s possible that the compound could have potential applications in cancer research or treatment.

Antioxidant Activities

Indole derivatives are also known for their antioxidant activities . This suggests that “5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide” could potentially have antioxidant properties.

作用机制

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

This interaction could involve binding to the target, inhibiting its activity, or modulating its function .

Biochemical Pathways

Similar compounds have been shown to impact a variety of biochemical pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .

Result of Action

Similar compounds have been shown to exert a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes .

属性

IUPAC Name |

5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-22-10-13(8-21-22)15-4-11(2-3-19-15)6-20-16(23)12-5-14(17)9-18-7-12/h2-5,7-10H,6H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKCGYHDCCPXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429832.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6429833.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6429838.png)

![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6429840.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6429850.png)

![N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B6429858.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B6429863.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6429869.png)

![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)

![N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B6429882.png)

![1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6429901.png)

![4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6429907.png)

![2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B6429918.png)